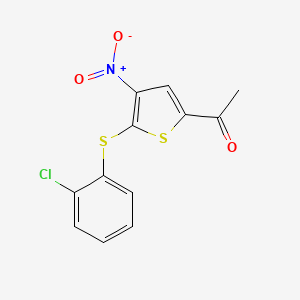
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorophenylthio group and a nitro group attached to the thiophene ring, along with an ethanone moiety
准备方法
The synthesis of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the visible-light-promoted C-S cross-coupling reaction. In this procedure, 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol are reacted in dry dimethyl sulfoxide under nitrogen atmosphere and irradiated with a 456 nm light source . The reaction mixture is then subjected to extraction and purification processes to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.
Substitution: The chlorophenylthio group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group and chlorophenylthio moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
相似化合物的比较
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:
1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one: This compound has a similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
2’-Chloroacetophenone: Another related compound, used in the synthesis of various chemicals and pharmaceuticals.
The presence of the nitro group in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and expanding its range of applications.
属性
分子式 |
C12H8ClNO3S2 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
1-[5-(2-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-9(14(16)17)12(19-11)18-10-5-3-2-4-8(10)13/h2-6H,1H3 |
InChI 键 |
YAJQTZWBTSLGKC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=CC=C2Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Hydroxy-propyl)-amino]-benzonitrile](/img/structure/B8481037.png)
![5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-1H-pyrazole](/img/structure/B8481040.png)
![Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-](/img/structure/B8481050.png)
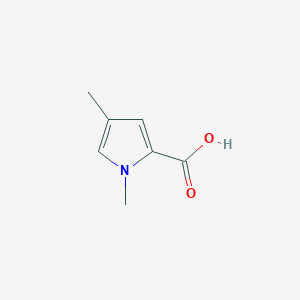
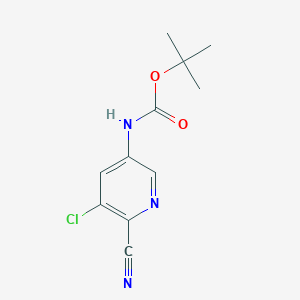
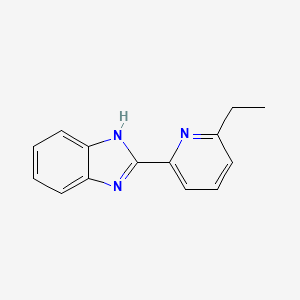
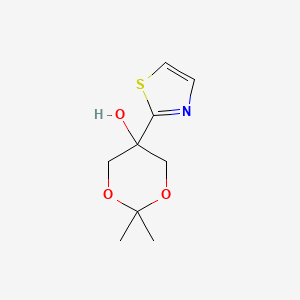
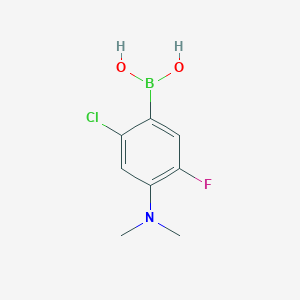
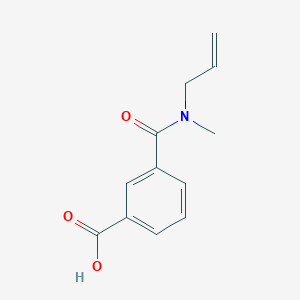
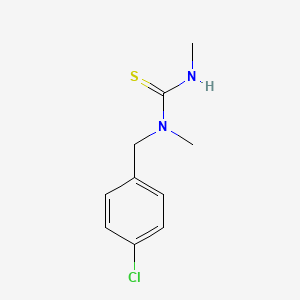
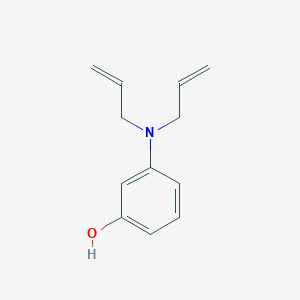
![6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one](/img/structure/B8481106.png)
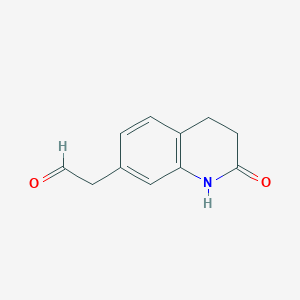
![2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)
